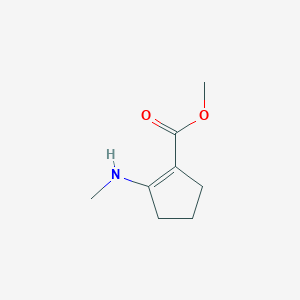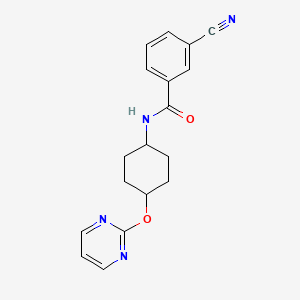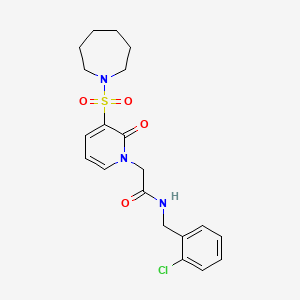![molecular formula C17H24ClN3O2 B2951578 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415456-55-0](/img/structure/B2951578.png)
1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antiviral and antibacterial properties. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in lab experiments is its potential as a treatment for various diseases. It has been shown to have promising results in cancer research, neuroscience, and infectious diseases. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea. One direction is to further study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its use in cancer research by studying its mechanism of action and identifying potential targets for treatment. Additionally, further studies can be conducted to explore its potential as an antiviral and antibacterial agent.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of 4-chlorobenzylamine and 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. The amide is then converted to the corresponding urea derivative by reacting with phosgene and then with ammonia. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, it has been shown to have antiviral and antibacterial properties.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-14-3-1-13(2-4-14)11-19-17(22)20-15-5-8-21(12-15)16-6-9-23-10-7-16/h1-4,15-16H,5-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNDMSPWYIDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B2951509.png)
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)
![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2951513.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)
